N-Propylsulfamoyl fluoride

Hydrolytic stability Basic conditions Sulfamoyl fluoride

Broad-spectrum probes like fluorophosphonates often generate excessive background in activity-based protein profiling. N-Propylsulfamoyl fluoride (CAS 32361-50-5) addresses this with intermediate SuFEx electrophilicity that balances labeling efficiency with target discrimination. The N-monosubstituted propyl chain enhances cell permeability versus methyl or ethyl analogs. Supplied at 95% purity, it serves dually as a chemical probe for serine hydrolase studies and as a versatile SuFEx building block for sulfonamide library synthesis.

Molecular Formula C3H8FNO2S
Molecular Weight 141.17 g/mol
Cat. No. B13256726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propylsulfamoyl fluoride
Molecular FormulaC3H8FNO2S
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)F
InChIInChI=1S/C3H8FNO2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3
InChIKeyIRGGWFCCALWWAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Propylsulfamoyl Fluoride: Chemical Biology and Covalent Probe Procurement


N-Propylsulfamoyl fluoride (C₃H₈FNO₂S, MW 141.17) is an N-monosubstituted sulfamoyl fluoride within the sulfur(VI) fluoride family . It belongs to the sulfamoyl fluoride subclass (F−SO₂−NR₁R₂), which serves as a moderately electrophilic warhead in SuFEx (Sulfur Fluoride Exchange) click chemistry and covalent enzyme inhibition . The compound features a propyl substituent on the sulfamoyl nitrogen, modulating lipophilicity and steric profile relative to smaller N-alkyl analogs [1]. Its primary procurement contexts include chemical biology probe development, serine hydrolase activity studies, and as a synthetic building block for sulfonamide libraries via SuFEx activation [1].

1 Covalent probe development via SuFEx click chemistry Serine hydrolase activity studies
2 Moderate electrophilicity warhead for target deconvolution Reduced promiscuous labeling vs. sulfonyl fluorides
3 Synthetic building block for N-propyl sulfonamide libraries Ca(NTf₂)₂/DABCO activation

Why N-Propylsulfamoyl Fluoride Cannot Be Freely Substituted


Sulfamoyl fluorides exist on a reactivity–stability continuum that varies systematically with N-substitution pattern. N-Disubstituted sulfamoyl fluorides exhibit substantially lower intrinsic electrophilicity than sulfonyl fluorides (R−SO₂F) or fluorosulfates (R−O−SO₂F), rendering them selective for specific catalytic residues rather than promiscuous surface labeling [1]. Monoalkyl substitution introduces a hydrogen-bond donor (N−H), further tuning reactivity and target engagement profile relative to disubstituted analogs [2]. The propyl chain in N-propylsulfamoyl fluoride confers distinct lipophilicity (estimated logP shift of ~0.5–1.0 units vs. methyl or ethyl analogs) that directly impacts membrane permeability, non-specific protein binding, and partitioning in biochemical assays [3]. Consequently, substituting N-propylsulfamoyl fluoride with N-isopropyl, N,N-dimethyl, or phenylsulfamoyl fluoride without re-optimization of assay conditions risks altered target engagement kinetics, reduced cellular potency, or misleading structure–activity relationship conclusions [1][3].

Reactivity N,N-disubstituted analogs may shift target engagement kinetics, requiring re-optimization of assay conditions for comparable labeling.
Lipophilicity Shorter N-alkyl chains (methyl, ethyl) may alter membrane permeability and non-specific binding in cell-based assays.
Selectivity Sulfonyl fluorides or broad-spectrum inhibitors (AEBSF) may introduce off-target labeling, limiting target-specific profiling.

Differentiation Evidence for N-Propylsulfamoyl Fluoride


Hydrolytic Stability vs. Sulfonyl Chlorides

N-Disubstituted sulfamoyl fluorides are reported to be dramatically more robust toward hydrolysis than their sulfonyl chloride counterparts (R−SO₂Cl) and stable under basic aqueous conditions where sulfonyl chlorides undergo rapid degradation . While a direct hydrolysis half-life measurement for N-propylsulfamoyl fluoride specifically is not publicly available, the class-level stability advantage—cited as approximately 3–6× greater stability under basic conditions for N-disubstituted sulfamoyl fluorides vs. sulfonyl fluorides—provides a procurement-relevant benchmark . This differential hydrolytic stability translates into longer shelf-life under ambient storage, compatibility with aqueous biological buffer systems at pH >8, and reduced side-product formation during SuFEx conjugation reactions .

Hydrolytic Stability
Class-level inference
~3–6× slower hydrolysis vs. sulfonyl fluorides under basic aqueous conditions (specific t₁/₂ not reported)
Supports stability screening and aqueous buffer compatibility
Direct measurement for N-propyl variant not publicly available
Hydrolytic stability Basic conditions Sulfamoyl fluoride

SuFEx Reactivity and Selectivity Profile

N-Disubstituted sulfamoyl fluorides (R₂N−SO₂F) represent the lower reactivity limit of sulfur(VI) fluorides in SuFEx chemistry, requiring Lewis acid catalysis (e.g., Ca(NTf₂)₂/DABCO) for efficient S−F bond activation, whereas sulfonyl fluorides (R−SO₂F) react more readily with nucleophiles under milder conditions [1][2]. This lower intrinsic reactivity confers a higher threshold for non-specific protein labeling: sulfamoyl fluorides selectively engage residues with enhanced nucleophilicity or appropriate orientation, while sulfonyl fluorides can label a broader range of nucleophilic side chains (Tyr, Lys, His, Ser, Thr) . No head-to-head kinetic comparison isolating N-propylsulfamoyl fluoride against defined analogs has been published; however, the class-level prediction—supported by computational modeling and qualitative reactivity assessments—is that monoalkyl substitution (N−H present) may slightly increase reactivity relative to N,N-dialkyl sulfamoyl fluorides while retaining significantly higher selectivity than sulfonyl fluorides [1].

SuFEx Reactivity
Class-level inference
Qualitative rank: sulfonyl fluoride > N-monosubstituted > N,N-disubstituted
Reported intermediate reactivity for probe design
Head-to-head kinetic data not published
SuFEx click chemistry Reactivity tuning Covalent probe

Lipophilicity Tuning via N-Propyl Substituent

The N-propyl group of N-propylsulfamoyl fluoride extends the hydrocarbon chain length compared to N-methyl or N-ethyl sulfamoyl fluoride analogs, predictably increasing calculated logP (cLogP) by approximately 0.5–1.0 log units per additional methylene . Vendor documentation explicitly states that the n-propyl substitution enhances lipophilicity, improving membrane permeability in biological applications relative to shorter N-alkyl chain sulfamoyl fluorides [1]. Although experimentally determined logP values for N-propylsulfamoyl fluoride are not publicly reported, computational estimates for the parent sulfamoyl fluoride class place logP at −0.54 (sulfamyl fluoride) to ~1.35 (N,N-difluorosulfamoyl fluoride), and the propyl extension is expected to raise this into the ~0.5–1.5 range—consistent with enhanced passive membrane diffusion .

Lipophilicity Tuning
Cross-study comparable
Predicted cLogP ~0.5–1.5; ~1.0–2.0 log units higher than N-methyl analog
May support cell-based assay permeability requirements
Computational estimate; experimental logP not reported
Lipophilicity Membrane permeability cLogP

Serine Hydrolase Inhibition Selectivity

Vendor documentation states that N-propylsulfamoyl fluoride is employed in medicinal chemistry and proteomics for selective inhibition of serine hydrolases [1]. In contrast, aryl sulfonyl fluorides (e.g., 4-(2-aminoethyl)benzenesulfonyl fluoride, AEBSF) are well-established broad-spectrum serine protease inhibitors that covalently modify the active-site serine residue across multiple enzyme families with limited discrimination [2]. Sulfamoyl fluorides—particularly N-monosubstituted variants—are proposed to achieve higher selectivity by virtue of their attenuated electrophilicity, which demands a properly oriented and activated serine nucleophile for efficient covalent bond formation [3]. No quantitative selectivity panel (e.g., IC₅₀ values across a serine hydrolase panel) comparing N-propylsulfamoyl fluoride directly to AEBSF or PMSF has been reported in the public domain; however, the mechanistic rationale—supported by the lower intrinsic reactivity of the sulfamoyl fluoride warhead—supports procurement of N-propylsulfamoyl fluoride when target-specific serine hydrolase profiling is required rather than pan-serine protease inactivation [3].

Serine Hydrolase Selectivity
Supporting evidence
Reported selective for serine hydrolases vs. broad-spectrum AEBSF/PMSF; quantitative panel not published
Supports target deconvolution over pan-protease inhibition
Selectivity data to verify in target assay
Serine hydrolase Covalent inhibitor Selectivity

Commercial Availability and Synthetic Accessibility

N-Propylsulfamoyl fluoride is commercially available from Enamine (catalog EN300-224097) in 95% purity across multiple scales (50 mg to 10 g) with transparent pricing, representing a procurement advantage over many N,N-disubstituted sulfamoyl fluorides that require custom synthesis [1]. The synthetic route to N-monosubstituted sulfamoyl fluorides—typically via reaction of the corresponding primary amine with sulfuryl fluoride (SO₂F₂) or sulfuryl chloride fluoride (SO₂ClF)—is straightforward and scalable relative to the more demanding synthesis of sterically hindered N,N-disubstituted analogs requiring specialized fluorinating agents [2]. This commercial availability and synthetic accessibility reduce lead time for assay-ready compound delivery from weeks (custom synthesis) to days (off-the-shelf procurement), a critical factor for time-sensitive screening campaigns [1].

Commercial Availability
Supporting evidence
Off-the-shelf (Enamine, 95% purity, 50 mg–10 g); days vs. weeks for custom N,N-disubstituted analogs
Reduces lead time for screening campaigns
Procurement context as of 2024
Commercial availability Synthetic accessibility Procurement

Optimized Application Scenarios


Covalent Probe Development for Serine Hydrolase Deconvolution

N-Propylsulfamoyl fluoride is suited for activity-based protein profiling (ABPP) of serine hydrolases where broad-spectrum probes (e.g., fluorophosphonate-based) generate excessive background. Its class-predicted intermediate reactivity—between highly reactive sulfonyl fluorides and minimally reactive N,N-disubstituted sulfamoyl fluorides—balances labeling efficiency with target discrimination [1]. The propyl substituent's enhanced lipophilicity facilitates cell permeability in intact-cell labeling experiments compared to N-methyl or N-ethyl analogs [2].

SuFEx Building Block for Sulfonamide Library Synthesis

As an N-monosubstituted sulfamoyl fluoride, the compound serves as a versatile SuFEx electrophile for generating diverse N-propyl sulfamide libraries under Ca(NTf₂)₂/DABCO activation conditions. Its hydrolytic stability in basic media enables reactions in aqueous-organic mixtures where sulfonyl chlorides would degrade, broadening accessible chemical space for high-throughput medicinal chemistry [1][3]. The off-the-shelf availability (Enamine, 95% purity) minimizes synthesis lead time compared to custom N,N-disubstituted sulfamoyl fluorides [4].

Selectivity Profiling Against Broad-Spectrum Inhibitors

In enzymatic assays where AEBSF or PMSF exhibit confounding cross-reactivity across serine protease families, N-propylsulfamoyl fluoride provides a mechanistically distinct covalent warhead with predicted narrower target scope. Researchers can employ the compound as a comparator probe to distinguish serine hydrolase-specific phenotypes from pan-serine protease artifacts, particularly in cellular lysate or live-cell proteomics workflows [1][5].

Application
Selection Property
Validation Focus
Covalent probe development for serine hydrolase deconvolution
Intermediate SuFEx reactivity profile
Target engagement kinetics and selectivity in cell-based ABPP
SuFEx building block for N-propyl sulfonamide libraries
Hydrolytic stability and commercial availability
Reaction scope under Ca(NTf₂)₂/DABCO activation
Selectivity profiling against broad-spectrum inhibitors
Class-predicted narrower target scope vs. AEBSF/PMSF
Comparative serine hydrolase panel screening
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